![molecular formula C14H23N3O5 B14738961 Acetamide, N,N-bis[2-(diacetylamino)ethyl]- CAS No. 6535-80-4](/img/structure/B14738961.png)
Acetamide, N,N-bis[2-(diacetylamino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N-bis[2-(diacetylamino)ethyl]-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as N,N,N’,N’-Tetraacetylethylenediamine . This compound is characterized by its molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- typically involves the reaction of ethylenediamine with acetic anhydride. The reaction proceeds under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{Ethylenediamine} + \text{Acetic Anhydride} \rightarrow \text{N,N,N’,N’-Tetraacetylethylenediamine} ]
Industrial Production Methods: In industrial settings, the production of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is carried out in large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N,N-bis[2-(diacetylamino)ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is used as a precursor for the synthesis of various organic compounds. It serves as a building block in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways .
Medicine: It is investigated for its role in modulating biological targets and pathways, which could lead to the discovery of new therapeutic agents .
Industry: Industrially, this compound is employed as a bleaching activator in laundry detergents and paper pulp processing. It enhances the efficiency of bleaching agents, making it a valuable component in cleaning and paper manufacturing .
Mechanism of Action
The mechanism of action of Acetamide, N,N-bis[2-(diacetylamino)ethyl]- involves its interaction with molecular targets such as enzymes and proteins. It can form complexes with metal ions, which may influence enzymatic activity and protein function. The compound’s acetyl groups can also participate in acetylation reactions, modifying the activity of target molecules .
Comparison with Similar Compounds
- N,N-Diethylacetamide
- N-Methylacetamide
- N,N-Dimethylacetamide
Comparison: Compared to these similar compounds, Acetamide, N,N-bis[2-(diacetylamino)ethyl]- is unique due to its tetraacetyl structure, which imparts distinct chemical properties and reactivity. Its ability to act as a bleaching activator sets it apart from other acetamide derivatives .
Properties
CAS No. |
6535-80-4 |
|---|---|
Molecular Formula |
C14H23N3O5 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N,N-bis[2-(diacetylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H23N3O5/c1-10(18)15(6-8-16(11(2)19)12(3)20)7-9-17(13(4)21)14(5)22/h6-9H2,1-5H3 |
InChI Key |
PAHPOEBEQPDDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(C(=O)C)C(=O)C)CCN(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


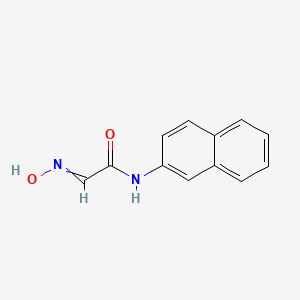
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
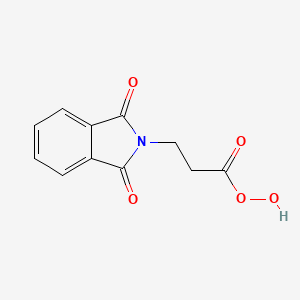


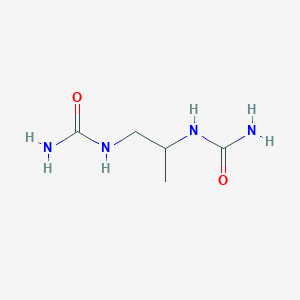
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
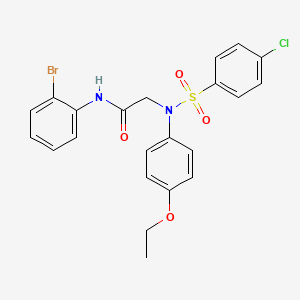
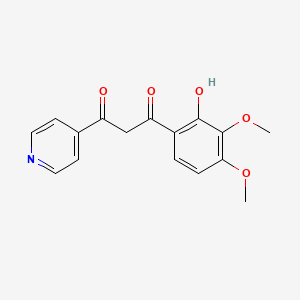
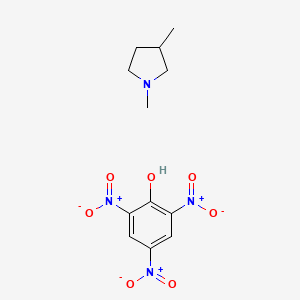
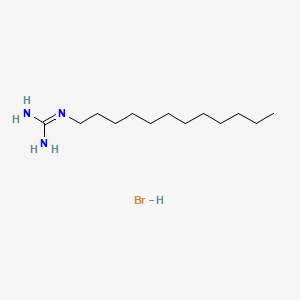
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
